3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic molecule that features a bicyclic structure with a pyrazole ring and a pyrrolidine sulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the azabicyclo[3.2.1]octane core.
Pyrazole Ring Introduction: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Pyrrolidine Sulfonyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the multi-step process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets, while the pyrazole and pyrrolidine groups can form hydrogen bonds and other interactions with the target. This can lead to inhibition or activation of the target, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylsulfonyl)phenyl)methanone
- ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(ethylsulfonyl)phenyl)methanone
Uniqueness
The presence of the pyrrolidine sulfonyl group in 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane distinguishes it from similar compounds, potentially offering unique binding properties and reactivity.
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c26-21(16-4-8-20(9-5-16)29(27,28)23-11-1-2-12-23)25-17-6-7-18(25)15-19(14-17)24-13-3-10-22-24/h3-5,8-10,13,17-19H,1-2,6-7,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKKSXLUQGDOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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